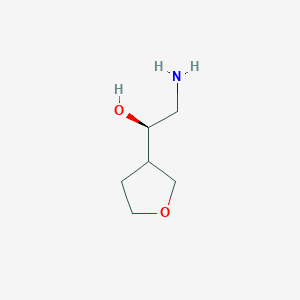
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is a chiral compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with an oxolan (tetrahydrofuran) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding oxirane (epoxide) intermediate using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. Another approach could involve the ring-opening of an oxirane with an amine, followed by subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation or enzymatic methods might be employed to achieve high enantioselectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as acyl chlorides or isocyanates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in amides or ureas.
Applications De Recherche Scientifique
Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound might be explored for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: It could serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound might find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol: The enantiomer of the compound , with potentially different biological activity.
2-Amino-1-phenylethanol: A similar compound with a phenyl group instead of an oxolan ring.
2-Amino-1-propanol: A simpler analog with a propanol backbone.
Uniqueness
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group, which can participate in a variety of chemical reactions. The oxolan ring adds further complexity and potential for specific interactions in biological systems.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(1R)-2-amino-1-(oxolan-3-yl)ethanol |
InChI |
InChI=1S/C6H13NO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4,7H2/t5?,6-/m0/s1 |
Clé InChI |
LVKRONDZCBNFLX-GDVGLLTNSA-N |
SMILES isomérique |
C1COCC1[C@H](CN)O |
SMILES canonique |
C1COCC1C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


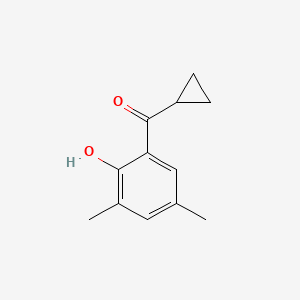

![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)
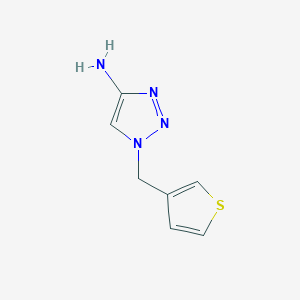
![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)
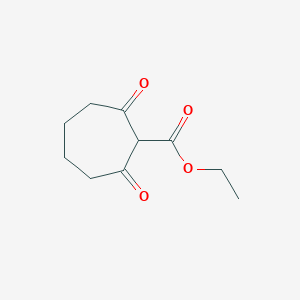

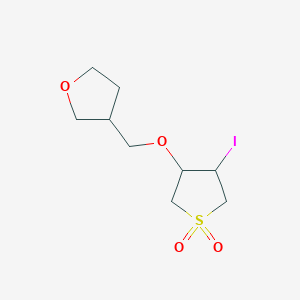
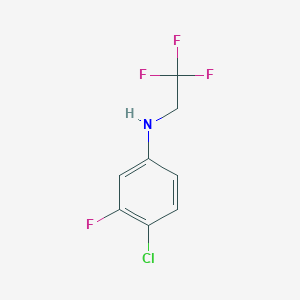
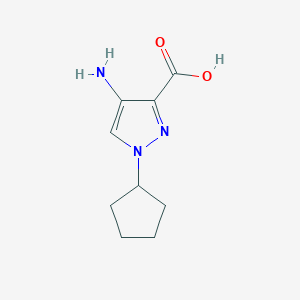
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)
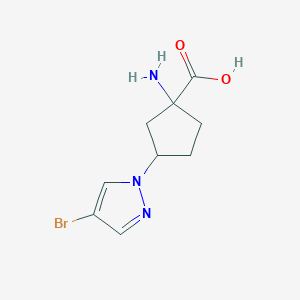
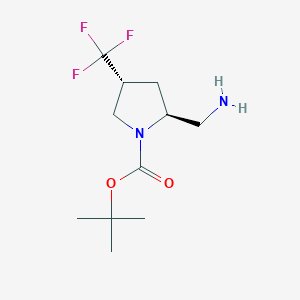
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241013.png)
